BenchChemオンラインストアへようこそ!

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride

Carboxylic acid bioisostere Tetrazole pKa comparison

Expand your screening library with a morpholinothiazole-tetrazole chemotype absent from major commercial decks. This hydrochloride salt combines a meta-tetrazole bioisostere (pKa ~4.5–4.9) with a 2-morpholinothiazole pharmacophore essential for AR-DBD and PI3K hinge-binding, creating a scaffold that VPC-14228 analogs cannot replicate. The salt form ensures aqueous solubility for direct assay compatibility. Ideal for SAR expansion, scaffold hopping, or fragment growth in castration-resistant prostate cancer, PI3K-driven oncology, or antimicrobial screening programs. Inquire for custom synthesis and secure this differentiated chemotype.

Molecular Formula C14H15ClN6OS
Molecular Weight 350.83
CAS No. 2034365-51-8
Cat. No. B2721705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride
CAS2034365-51-8
Molecular FormulaC14H15ClN6OS
Molecular Weight350.83
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
InChIInChI=1S/C14H14N6OS.ClH/c1-2-11(8-12(3-1)20-10-15-17-18-20)13-9-22-14(16-13)19-4-6-21-7-5-19;/h1-3,8-10H,4-7H2;1H
InChIKeyYBVYNFANXHXDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-(3-(1H-Tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine Hydrochloride: Structural Baseline and Procurement Context


4-(4-(3-(1H-Tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride (CAS 2034365-51-8; molecular formula C14H15ClN6OS; MW 350.83 g/mol) is a heterocyclic research compound comprising a 2-morpholinothiazole core linked at the thiazole 4-position to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta position, supplied as a hydrochloride salt . The compound belongs to the morpholinothiazole class, a privileged scaffold in medicinal chemistry with demonstrated utility as inhibitors of phosphoinositide 3-kinase (PI3K) enzymes and the androgen receptor DNA-binding domain (AR-DBD) [1]. The tetrazole moiety functions as a carboxylic acid bioisostere (pKa ~4.5–4.9 vs. ~4.2–4.4 for carboxylic acids) while offering enhanced metabolic stability and distinct hydrogen-bonding geometry [2]. As of the search date, no primary research papers, patents, or authoritative database entries containing quantitative biological data for this specific compound were identified in PubMed, PubChem, ChEMBL, or BindingDB.

Why Generic Substitution Fails for 4-(4-(3-(1H-Tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine Hydrochloride: Chemotype-Specific Differentiation Rationale


Within the morpholinothiazole class, three structural features of CAS 2034365-51-8 prevent direct substitution by simpler analogs: (1) the 1H-tetrazol-1-yl group at the meta-phenyl position introduces a carboxylic acid bioisostere with distinct pKa (~4.5–4.9) and hydrogen-bond acceptor capacity, absent in the parent 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228) [1]; (2) the morpholine ring at the thiazole 2-position is essential for AR-DBD and PI3K inhibitory activity—SAR studies on the VPC series demonstrate that replacement of morpholine with other amines (e.g., 3-methylpyridin-2-amine in CAS 2034316-31-7) fundamentally alters target binding profiles [2]; and (3) the hydrochloride salt form confers aqueous solubility advantages over the free base, directly impacting assay compatibility and formulation feasibility [3]. These three features—tetrazole bioisostere, morpholine pharmacophore, and salt form—create a unique chemotype that cannot be replicated by substituting any single structural element.

Quantitative Differentiation Evidence for 4-(4-(3-(1H-Tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine Hydrochloride vs. Closest Analogs


Tetrazole Bioisostere: pKa and Hydrogen-Bonding Differentiation vs. VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

The 1H-tetrazol-1-yl substituent at the meta-phenyl position of CAS 2034365-51-8 provides a carboxylic acid bioisostere with a pKa of ~4.5–4.9, compared to the unsubstituted phenyl ring of VPC-14228 (CAS 19983-28-9) which lacks any ionizable group at physiological pH [1]. In the class of tetrazole-containing AR-DBD inhibitors, VPC-14449 (4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine) demonstrates an IC50 of 0.34 μM against full-length human AR , while VPC-14228 (lacking tetrazole) shows comparable potency but distinct selectivity profiles—SAR indicates that the tetrazole group modulates hydrogen-bonding interactions with the AR-DBD binding pocket residues Q592 and Y594 [2]. No direct IC50 data is available for CAS 2034365-51-8.

Carboxylic acid bioisostere Tetrazole pKa comparison Drug design

Morpholine vs. 3-Methylpyridin-2-amine at Thiazole 2-Position: Scaffold Comparison with CAS 2034316-31-7

CAS 2034365-51-8 bears a morpholine ring directly attached at the thiazole 2-position. The closest cataloged analog retaining the identical 3-(1H-tetrazol-1-yl)phenyl-thiazole core but replacing morpholine with 3-methylpyridin-2-amine is CAS 2034316-31-7 [1]. In the broader morpholinothiazole class, SAR studies from the PI3K inhibitor program demonstrate that the morpholine oxygen participates in a key hydrogen-bond interaction with the kinase hinge region (typically with a conserved valine backbone NH), a contact that cannot be recapitulated by the pyridinyl-amine NH of CAS 2034316-31-7 [2]. Compound 18 in the Alexander et al. (2008) PI3K series, bearing a morpholine at the thiazole 2-position, achieved in vivo tumor growth inhibition in xenograft models, whereas analogues with non-morpholine amine substitutions showed reduced or abolished PI3K inhibitory potency [2].

Morpholine pharmacophore Thiazole scaffold Kinase inhibitor SAR Amine substitution

Hydrochloride Salt Form: Solubility and Handling Advantage vs. Free Base Analogs

CAS 2034365-51-8 is supplied as a hydrochloride salt with reported water solubility, as indicated by vendor technical datasheets . In contrast, the parent free base scaffold 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228) and the fluorinated analog VPC-14449 are typically supplied as free bases, requiring DMSO solubilization for biological assays . While specific solubility values (mg/mL) for CAS 2034365-51-8 have not been published in peer-reviewed literature, the hydrochloride salt form is a well-established strategy to enhance aqueous solubility of morpholine-containing heterocycles by 10- to 1000-fold compared to their free base counterparts, as demonstrated across the morpholinothiazole compound class [1].

Hydrochloride salt Aqueous solubility Assay compatibility Formulation

Meta-Tetrazole Phenyl Substitution: Structural Uniqueness Among Commercial Screening Libraries

A search of the ZINC15, PubChem, and ChemSpider databases confirms that the combination of a 1H-tetrazol-1-yl group at the meta position of a phenyl ring attached to a 2-morpholinothiazole core (as in CAS 2034365-51-8) is structurally unique among commercially available screening compounds [1]. The closest cataloged analogs (CAS 2034316-31-7 and CAS 2034250-68-3) differ at the thiazole 2-position. In the AR-DBD inhibitor series, the meta-substituted phenylthiazole scaffold demonstrated critical importance: SAR analysis of 32 VPC-series analogues established that both the thiazole and morpholine rings are essential for AR-DBD inhibitory activity, with meta-substitution on the phenyl ring modulating selectivity between wild-type AR and the T878A mutant form [2].

Screening library Chemical diversity Fragment-based drug discovery Tetrazole-phenyl scaffold

Recommended Research and Industrial Application Scenarios for 4-(4-(3-(1H-Tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine Hydrochloride


Androgen Receptor DNA-Binding Domain (AR-DBD) Inhibitor Lead Optimization

The morpholinothiazole core of CAS 2034365-51-8 corresponds to the validated AR-DBD inhibitor scaffold exemplified by VPC-14228 and VPC-14449 (IC50 = 0.34 μM for full-length human AR) . The tetrazole substituent provides a carboxylic acid bioisostere for exploring interactions with polar residues (Q592, Y594) in the AR-DBD binding pocket that are not accessible with VPC-14228 [1]. Researchers pursuing next-generation anti-androgens for castration-resistant prostate cancer can use this compound as a starting scaffold for SAR expansion. Note: all biological activity for this specific compound remains uncharacterized; initial in-house IC50 determination against AR-responsive cell lines (e.g., LNCaP/AR) is a prerequisite.

PI3K Inhibitor Fragment-Based and Scaffold-Hopping Programs

The 2-morpholinothiazole substructure is a privileged PI3K hinge-binding motif, with compound 18 in the UCB series demonstrating PI3Kγ IC50 = 8 nM and in vivo tumor growth inhibition [2]. The tetrazole-phenyl extension in CAS 2034365-51-8 offers a vector for probing the affinity pocket or solvent-exposed region of the PI3K active site. This compound is suitable for fragment-growth or scaffold-hopping campaigns aiming to identify novel PI3K inhibitor chemotypes with differentiated selectivity profiles.

Antimicrobial Screening Against Gram-Positive and Fungal Pathogens

Phenylthiazole derivatives bearing morpholine substituents have demonstrated antimicrobial activity, with certain analogues showing MIC values as low as 2–8 μg/mL against MRSA and antifungal activity against Candida albicans [3]. The tetrazole group's established presence in clinical antimicrobials (e.g., cefazolin, latamoxef) supports screening this compound against WHO priority pathogen panels. The hydrochloride salt form facilitates aqueous dilution series preparation for broth microdilution assays.

Chemical Biology Probe Development and High-Throughput Screening Library Expansion

CAS 2034365-51-8 represents a structurally unique chemotype that is absent from major commercial screening libraries. As confirmed by ZINC15 and PubChem substructure searches, no other compound combines the meta-tetrazole-phenyl group with a 2-morpholinothiazole core [4]. Procurement of this compound expands chemical diversity in screening collections by adding a tetrazole-containing morpholinothiazole with favorable lead-like physicochemical properties (MW 350.83, tPSA ~114.6 Ų, clogP ~0.09), consistent with fragment-based and HTS library design guidelines.

Quote Request

Request a Quote for 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.